

Sourcing and Application of Methalthiazide for Laboratory Research

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Compound of Interest		
Compound Name:	Methalthiazide	
Cat. No.:	B1615768	Get Quote

Note on Availability: As of late 2025, **Methalthiazide** (also known as Epitizide, CAS 1764-85-8) is not readily available from major chemical suppliers for general laboratory use. Researchers may need to consider custom synthesis or explore alternative thiazide diuretics for their studies. Several specialized chemical providers, such as TargetMol Chemicals Inc. and Toronto Research Chemicals, list the compound, suggesting potential availability for specific orders.[1] [2][3]

Introduction

Methalthiazide is a thiazide diuretic, a class of drugs that primarily act on the kidneys to increase urine output.[4] These agents are fundamental in managing conditions like hypertension and edema.[5] Their mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron. This application note provides a framework for the potential laboratory use of **Methalthiazide**, focusing on its primary mechanism of action.

Mechanism of Action: Thiazide Diuretics

Thiazide diuretics, including **Methalthiazide**, exert their effects by blocking the Na+/Cl-symporter (NCC), encoded by the SLC12A3 gene, on the apical membrane of cells in the distal convoluted tubule (DCT).

Cellular Pathway:

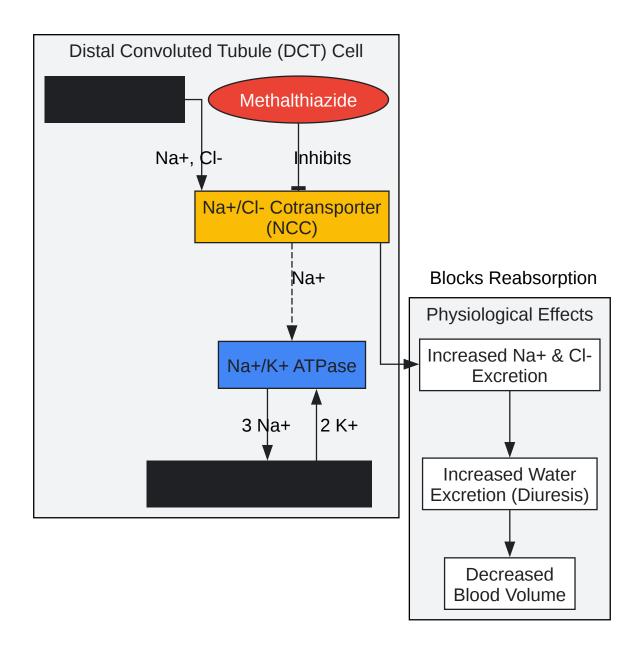






- Inhibition of NCC: **Methalthiazide** binds to the NCC, preventing the reabsorption of Na+ and Cl- ions from the tubular fluid back into the bloodstream.
- Increased Solute Load: The retention of Na+ and Cl- in the tubular lumen increases the osmotic pressure of the filtrate.
- Diuresis: Water is retained in the tubule via osmosis and is subsequently excreted, leading to an increased urine volume (diuresis).
- Secondary Effects: The increased sodium load in the collecting duct can lead to increased potassium excretion, a common side effect of thiazides. Thiazides also enhance calcium reabsorption in the DCT.





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Caption: Mechanism of Methalthiazide Action in the DCT.

Experimental Protocols

The following protocols are generalized for thiazide diuretics and can be adapted for **Methalthiazide**.



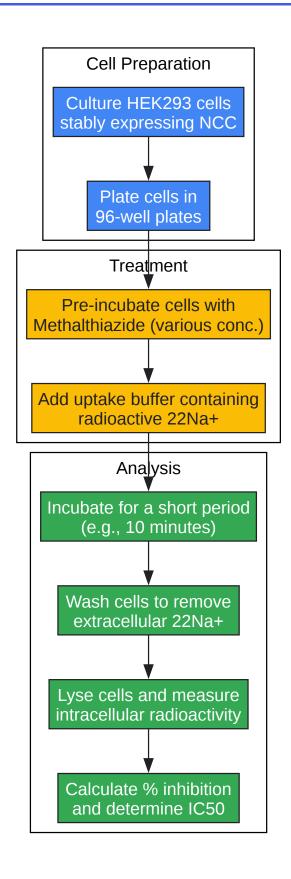
Protocol 1: In Vitro Inhibition of Sodium-Chloride Cotransporter (NCC)

This assay determines if a compound inhibits the function of the NCC, which is crucial for the action of thiazide diuretics.

Objective: To quantify the inhibitory effect of **Methalthiazide** on the NCC expressed in a stable cell line (e.g., HEK293 cells).

Workflow Diagram:





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Caption: Workflow for the *in vitro* NCC inhibition assay.



Methodology:

- Cell Culture: Culture HEK293 cells stably transfected with the human SLC12A3 gene (NCC) in appropriate media.
- Plating: Seed cells into 96-well microplates and grow to confluence.
- Pre-incubation: Wash cells with a chloride-free buffer. Pre-incubate the cells for 15 minutes with varying concentrations of **Methalthiazide** (e.g., 1 nM to 100 μM) or vehicle control.
- Uptake Assay: Initiate the uptake by adding an uptake buffer containing radioactive 22Na+ and non-radioactive CI-.
- Termination: After a defined period (e.g., 10 minutes), stop the uptake by rapidly washing the cells with ice-cold wash buffer.
- Measurement: Lyse the cells and measure the intracellular 22Na+ using a scintillation counter.
- Data Analysis: Determine the concentration of Methalthiazide that inhibits 50% of the NCC activity (IC50 value).

Expected Data:

Concentration of Methalthiazide	22Na+ Uptake (CPM)	% Inhibition
Vehicle (0 μM)	15,000 ± 850	0%
0.01 μΜ	12,500 ± 700	16.7%
0.1 μΜ	8,000 ± 550	46.7%
1 μΜ	4,500 ± 300	70.0%
10 μΜ	2,000 ± 150	86.7%
100 μΜ	1,800 ± 120	88.0%

Data are presented as mean \pm SEM and are hypothetical.



Protocol 2: In Vivo Assessment of Diuretic Activity in a Rodent Model

This protocol measures the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of a test compound in rats.

Objective: To evaluate the diuretic efficacy of **Methalthiazide** in normotensive rats.

Methodology:

- Animal Acclimatization: Acclimate male Wistar rats (200-250g) in individual metabolic cages for at least 3 days to allow for adaptation. Provide free access to food and water.
- Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), Positive control (e.g., Hydrochlorothiazide), and Methalthiazide (various doses).
- Hydration: Administer a saline solution (0.9% NaCl) orally at a volume of 25 mL/kg to ensure adequate hydration and urine flow.
- Drug Administration: Immediately after hydration, administer the test compounds or vehicle orally.
- Urine Collection: Collect urine over a period of 5 or 24 hours. Record the total volume for each animal.
- Electrolyte Analysis: Measure the concentration of Na+ and K+ in the collected urine samples using a flame photometer or ion-selective electrodes.
- Data Analysis: Calculate the total urine output, Na+ excretion, and K+ excretion for each group. Compare the results from the **Methalthiazide** groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Expected Data:



Treatment Group (Dose)	Urine Volume (mL/5h)	Na+ Excretion (mmol/5h)	K+ Excretion (mmol/5h)
Vehicle Control	3.5 ± 0.4	0.45 ± 0.05	0.20 ± 0.03
Hydrochlorothiazide (10 mg/kg)	8.2 ± 0.7	1.10 ± 0.12	0.45 ± 0.06
Methalthiazide (5 mg/kg)	6.5 ± 0.6	0.85 ± 0.09	0.38 ± 0.05
Methalthiazide (10 mg/kg)	8.0 ± 0.8	1.05 ± 0.11	0.43 ± 0.06*

^{*}Data are presented as mean \pm SEM and are hypothetical. p < 0.05 compared to Vehicle Control.

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